molecular formula C6H8F2N2O B12985798 5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol

5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol

Cat. No.: B12985798
M. Wt: 162.14 g/mol
InChI Key: SEJIZZKAZFEJSG-UHFFFAOYSA-N
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Description

(3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)methanol is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)methanol typically involves the difluoromethylation of pyrazole derivatives. One common method involves the reaction of 1-methyl-1H-pyrazole with difluoromethylating agents under controlled conditions. For example, the difluoromethylation can be achieved using difluorocarbene precursors in the presence of a base, such as potassium tert-butoxide, in an aprotic solvent like dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of catalysts, such as transition metal complexes, can also enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

(3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for drug design .

Medicine

In medicine, derivatives of (3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)methanol are investigated for their potential therapeutic effects. These derivatives may exhibit antifungal, antibacterial, or anticancer activities, depending on the specific modifications made to the pyrazole ring .

Industry

In the industrial sector, this compound is used in the development of agrochemicals, such as fungicides and herbicides. Its ability to interact with biological targets in plants and fungi makes it a valuable component in crop protection products .

Mechanism of Action

The mechanism of action of (3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound may inhibit the activity of succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial respiratory chain. By binding to the active site of SDH, the compound disrupts the energy production process in fungal cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and hydroxymethyl groups allows for versatile chemical transformations and potential bioactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H8F2N2O

Molecular Weight

162.14 g/mol

IUPAC Name

[5-(difluoromethyl)-2-methylpyrazol-3-yl]methanol

InChI

InChI=1S/C6H8F2N2O/c1-10-4(3-11)2-5(9-10)6(7)8/h2,6,11H,3H2,1H3

InChI Key

SEJIZZKAZFEJSG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)F)CO

Origin of Product

United States

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